molecular formula C15H24N4 B13977977 2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile CAS No. 58253-94-4

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile

Cat. No.: B13977977
CAS No.: 58253-94-4
M. Wt: 260.38 g/mol
InChI Key: RFVNQOYZRLBIKM-UHFFFAOYSA-N
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Description

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two tert-butylamino groups attached to a pyridine ring, along with a methyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile typically involves the reaction of 2,6-dichloro-4-methylpyridine with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the substitution of chlorine atoms with tert-butylamino groups. The reaction mixture is then subjected to further purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and properties compared to its analogs

Properties

CAS No.

58253-94-4

Molecular Formula

C15H24N4

Molecular Weight

260.38 g/mol

IUPAC Name

2,6-bis(tert-butylamino)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H24N4/c1-10-8-12(18-14(2,3)4)17-13(11(10)9-16)19-15(5,6)7/h8H,1-7H3,(H2,17,18,19)

InChI Key

RFVNQOYZRLBIKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC(C)(C)C)NC(C)(C)C

Origin of Product

United States

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